1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-{bicyclo[221]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic compound that features a bicyclic structure fused with a triazole ring and a piperidine moiety
Mechanism of Action
Target of Action
The compound contains a bicyclo[2.2.1]hept-5-ene-2-carbonyl moiety , a 1,2,3-triazole ring , and a piperidine ring . These moieties are found in various bioactive compounds, suggesting that the compound could interact with a variety of biological targets.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving enzymes or receptors that interact with similar moieties .
Pharmacokinetics
The presence of the 1,2,3-triazole ring and piperidine ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its structural features, it could potentially have a range of effects, such as modulation of enzyme activity, alteration of cell signaling, or changes in cell membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the bicyclic core: The bicyclo[2.2.1]hept-5-ene-2-carbonyl moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride, followed by subsequent functional group modifications.
Triazole ring formation:
Piperidine attachment: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and CuAAC to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the piperidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its rigid bicyclic structure can be utilized in the synthesis of novel polymers and materials with specific mechanical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Shares the bicyclic core but lacks the triazole and piperidine moieties.
1H-1,2,3-triazole derivatives: Compounds with similar triazole rings but different substituents.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups attached.
Uniqueness
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to its combination of a rigid bicyclic structure, a versatile triazole ring, and a flexible piperidine moiety. This combination provides a balance of rigidity and flexibility, making it suitable for various applications in drug design and materials science.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(14-10-11-1-2-12(14)9-11)18-6-3-13(4-7-18)19-8-5-16-17-19/h1-2,5,8,11-14H,3-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVKUEBFAACGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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